2-Ethyl-2-(p-tolyl)malonamide
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Overview
Description
2-Ethyl-2-(p-tolyl)malonamide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of malonamide, where the hydrogen atoms on the central carbon are replaced by an ethyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(p-tolyl)malonamide typically involves the reaction of p-tolylacetonitrile with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(p-tolyl)malonamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Oxidation: Formation of carboxylic acids or amides
Reduction: Formation of primary or secondary amines
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
2-Ethyl-2-(p-tolyl)malonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(p-tolyl)malonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-phenylmalonamide
- 2-Methyl-2-(p-tolyl)malonamide
- 2-Ethyl-2-(p-tolyl)propionamide
Uniqueness
2-Ethyl-2-(p-tolyl)malonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
CAS No. |
68692-83-1 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-ethyl-2-(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(10(13)15,11(14)16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,15)(H2,14,16) |
InChI Key |
OUDOLYGETKWQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)(C(=O)N)C(=O)N |
Origin of Product |
United States |
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